REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].[CH3:8][CH:9]([CH2:11][CH:12](O)[CH3:13])[CH3:10].S(=O)(=O)(O)O.O>C1(C)C=CC=CC=1>[C:1]([O:7][CH:12]([CH3:13])[CH2:11][CH:9]([CH3:10])[CH3:8])(=[O:6])[CH2:2][C:3]([O:5][CH:12]([CH3:13])[CH2:11][CH:9]([CH3:10])[CH3:8])=[O:4]
|
Name
|
|
Quantity
|
72.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(C)O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with Dean-Stark apparatus
|
Type
|
CUSTOM
|
Details
|
is removed azeotropically
|
Type
|
WASH
|
Details
|
The organic phase is washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
This solution is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
distils at 147° C. under 20 hPa
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)OC(CC(C)C)C)(=O)OC(CC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |